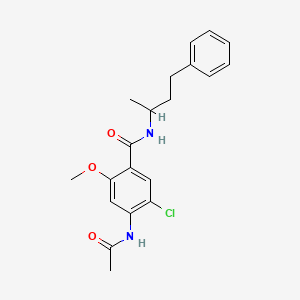
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Descripción general
Descripción
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML352, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is involved in a variety of cellular processes, including protein folding and transport, and is often overexpressed in cancer cells. By inhibiting Hsp70, 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide may be able to disrupt these cellular processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and reduce inflammation in the brain, 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has also been shown to increase the levels of certain neurotransmitters in the brain, which could make it a potential treatment for depression and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and modify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other molecules in a cellular environment.
Direcciones Futuras
There are a number of potential future directions for research on 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Aplicaciones Científicas De Investigación
4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One study found that 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 4-(acetylamino)-5-chloro-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide was able to reduce inflammation in the brain, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-13(9-10-15-7-5-4-6-8-15)22-20(25)16-11-17(21)18(23-14(2)24)12-19(16)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMFSLMFEYEYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)

![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4393197.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)
![3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393212.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)

![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)



![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)